molecular formula C9H7NOS B100904 4-Methylbenzoyl isothiocyanate CAS No. 16794-68-6

4-Methylbenzoyl isothiocyanate

Cat. No. B100904
CAS RN: 16794-68-6
M. Wt: 177.22 g/mol
InChI Key: RZCAJUGXEPHWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzoyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates known for their biological activities. It is synthesized from 4-methylbenzoyl chloride and potassium thiocyanate, which yields the isothiocyanate in situ when treated with sulfanilamide . This compound is structurally related to various other isothiocyanates that have been studied for their potential pharmaceutical applications, including antitumor, antimicrobial, and chemiluminescence properties .

Synthesis Analysis

The synthesis of 4-methylbenzoyl isothiocyanate involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide . Other related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, are synthesized through chemical transformations starting from 2-amino-4-(chloromethyl)thiazole . Additionally, the synthesis of various thiourea derivatives has been reported, which includes the reaction of different isothiocyanates with amines or aminopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of 4-methylbenzoyl isothiocyanate and related compounds has been characterized using spectroscopic techniques such as FT-IR, Raman, NMR, and mass spectrometry . Single-crystal X-ray diffraction has been employed to determine the structure of some derivatives, providing insights into their conformational properties and intermolecular interactions .

Chemical Reactions Analysis

Isothiocyanates, including 4-methylbenzoyl isothiocyanate, can undergo various chemical reactions. For instance, they can react with amines to form thioureas, which are compounds with a broad range of biological activities . The reactivity of isothiocyanates with different functional groups allows for the synthesis of a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzoyl isothiocyanate and its derivatives are influenced by their molecular structure. The presence of functional groups such as isothiocyanate, carbamate, and thiourea moieties affects their reactivity and interaction with biological targets . Spectroscopic data, including IR and NMR, provide information on the characteristic stretching vibrations and chemical shifts associated with these functional groups, which are crucial for understanding their chemical behavior .

Scientific Research Applications

1. Synthesis and Structural Characterization Research indicates that 4-Methylbenzoyl isothiocyanate is used in the synthesis of various compounds. For instance, it's utilized in the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, which are characterized for their structural and conformational properties using techniques like X-ray crystallography, vibrational spectroscopy, and quantum chemical calculations (Qiao et al., 2017). Similarly, 4-Methylbenzoyl isothiocyanate is used in synthesizing 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, with the structure confirmed by spectroscopic data and elemental analyses (Saeed, Mumtaz, & Flörke, 2010).

2. Reactions and Compound Formation The compound also participates in reactions to form various derivatives. For example, l-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione reacts with isothiocyanates under different conditions to yield disubstituted thioureas, which are significant in organic synthesis (Önal, Atli, & Ilhan, 2009). Additionally, it is involved in the formation of carbonyl thiocarbamate species, contributing to the study of intramolecular interactions and conformational preferences of related compounds (Channar et al., 2020).

3. Applications in Bioactivity Research In the context of bioactivity research, 4-Methylbenzoyl isothiocyanate derivatives have been evaluated for their antibacterial and antifungal properties. For instance, 1-tolyl-3-aryl-4-methylimidazole-2-thiones synthesized from isomeric methylbenzoyl chlorides via isothiocyanate formation exhibit significant antibacterial activity (Saeed & Batool, 2007).

4. Environmental and Sustainable Applications Furthermore, isothiocyanates, including 4-Methylbenzoyl isothiocyanate, have applications in green chemistry. For example, they are used in water-promoted tandem reactions for synthesizing structurally and pharmaceutically significant compounds (Zhang, Jia, Wang, & Fan, 2011).

5. Analytical Chemistry and Material Science In analytical chemistry and material science, 4-Methylbenzoyl isothiocyanate derivatives like methyl 4-hydroxybenzoate are studied for their intermolecular interactions and electronic properties, contributing to understanding the pharmaceutical activity of such molecules (Sharfalddin et al., 2020).

6. Metabolic Pathway Studies 4-Methylbenzoyl isothiocyanate is also significant in studies of metabolic pathways, such as the anaerobic degradation of 4-methylbenzoate in certain bacteria, providing insights into environmental microbiology and biodegradation processes (Lahme et al., 2012).

properties

IUPAC Name

4-methylbenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCAJUGXEPHWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168446
Record name 4-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzoyl isothiocyanate

CAS RN

16794-68-6
Record name 4-Methylbenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16794-68-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzoyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylbenzoyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylbenzoyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylbenzoyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylbenzoyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Methylbenzoyl isothiocyanate

Citations

For This Compound
23
Citations
A Saeed, A Mumtaz, U Florke - European Journal of Chemistry, 2010 - eurjchem.com
… )‐3‐(4‐aminosulfonyl phenyl)thiourea, was carried out by reaction of 4‐methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4‐methylbenzoyl isothiocyanate in situ …
Number of citations: 11 www.eurjchem.com
L Qiao, Y Zhang, W Hu, J Guo, W Cao, Z Ding… - Journal of molecular …, 2017 - Elsevier
… trifluoromethylphenyl)thioureas (1–3) have been synthesized using the reaction of 2-methylbenzoyl isothiocyanate, 3-methylbenzoyl isothiocyanate and 4-methylbenzoyl isothiocyanate …
Number of citations: 27 www.sciencedirect.com
M Gütschow - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… Benzoyl isothiocyanate and 4methylbenzoyl isothiocyanate were prepared from benzoyl chloride, 4-methylbenzoyl chloride, respectively, and ammonium thiocyanate in dry acetone [9] …
Number of citations: 10 onlinelibrary.wiley.com
A Dahiya, W Ali, T Alam, BK Patel - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… When cyclohex-2-en-1-one (16) derived MBH alcohol was reacted with 4-methylbenzoyl isothiocyanate (b) afforded its anticipated product (16b) in 55% yield. The reaction was not …
Number of citations: 2 pubs.rsc.org
Y Shimano, S Sasaki - Journal of Polymer Science: Polymer …, 1983 - Wiley Online Library
… AB PATU from 3-Amino-4-Methylbenzoyl Isothiocyanate Hydrochloride (3) 3-Amino-4-methylbenzoyl isothiocyanate hydrochloride (0.572 g, 2.5 mmol) was dissolved in 5 mL of NMP at …
Number of citations: 4 onlinelibrary.wiley.com
KM Saini, RK Saunthwal, S Kumar… - The Journal of Organic …, 2019 - ACS Publications
… As depicted in Scheme 2, 4-methylbenzoyl isothiocyanate was smoothly converted to product 5b in 90% yield. It is worthy to note that electron-rich 2-iodoanilines provided the cyclized …
Number of citations: 13 pubs.acs.org
M Gütschow, M Schlenk, J Gäb… - Journal of Medicinal …, 2012 - ACS Publications
… 2-[3-(4-Methylbenzoyl)thioureido]-5-methylbenzoic acid (984 mg, 3 mmol), prepared from 5-methylanthranilic acid and 4-methylbenzoyl isothiocyanate, (43) was dissolved in concd H 2 …
Number of citations: 59 pubs.acs.org
A Ahmed, A Ahmed, PA Channar, SA Ejaz… - Journal of Molecular …, 2023 - Elsevier
… 4-methylbenzoyl isothiocyanate (3) was synthesized after 1.5 hour of reflux conditions. After the addition of 3-ethylaniline (0.01 mmol) to a dry acetone solution, stirring was done for 4 …
Number of citations: 1 www.sciencedirect.com
N Entezari, B Akhlaghinia… - Croatica Chemica Acta, 2014 - hrcak.srce.hr
… 4-Methylbenzoyl Isothiocyanate (Table 2, entry 8) … Figure S8-A: FT-IR (neat) spectrum of 4-methylbenzoyl isothiocyanate (Table 2, entry 8) …
Number of citations: 12 hrcak.srce.hr
VO Oriyomi, OF Fagbohun, TT Oyedeji… - Industrial Crops and …, 2022 - Elsevier
This study aimed at investigating the insecticidal, repellent, genotoxic, and cytotoxic effects of Colocasia esculenta leaf extract (CELE). The crude extract obtained by maceration …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.